molecular formula C26H44O2 B1682388 2-Methyl-2-phytyl-6-chromanol CAS No. 119-98-2

2-Methyl-2-phytyl-6-chromanol

Cat. No. B1682388
CAS RN: 119-98-2
M. Wt: 388.6 g/mol
InChI Key: DFUSDJMZWQVQSF-UHFFFAOYSA-N
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Patent
US04906669

Procedure details

To 1.10 g (10.0 mmole) of 1,4-hydroquinone and 409 mg (3.00 mmole) of zinc chloride in 5 ml of butyl acetate there was dropwise added, under nitrogen atmosphere, 1.48 g (5.00 mmole) of 3,7,11,15-tetramethyl-2-hexadecen-1-ol in 5 ml of butyl acetate over one hour while refluxing under heating. After the completion of the dropwise addition, the reaction solution was refluxed under heating for additional 30 minutes, followed by allowing the reaction solution to cool, pouring it into water (100 ml) and extracting it twice with ether (100 ml×1; 50 ml×1). The combined extract was successively washed with 150 ml of 5% (w/v) aqueous sodium hydroxide solution (one time), 150 ml of water (one time) and 150 ml of saturated aqueous solution of sodium chloride (one time), followed by drying over anhydrous magnesium sulfate, distilling off the solvent and subjecting the residue to silica gel column chromatography. Thus, 770 mg (2.0 mmole) of the title compound (2) was recovered from the eluted fractions (eluent:hexane-ethyl acetate (10:1). Yield:40%.
[Compound]
Name
1,4-hydroquinone
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
409 mg
Type
catalyst
Reaction Step One
Quantity
1.48 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
[Compound]
Name
title compound ( 2 )
Quantity
770 mg
Type
reactant
Reaction Step Four
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH2:6][CH2:7][CH2:8][CH:9]([CH3:21])[CH2:10][CH2:11][CH2:12][CH:13]([CH3:20])[CH2:14][CH2:15][CH2:16][CH:17]([CH3:19])[CH3:18])=[CH:3][CH2:4]O.[OH2:22].[CH3:23][CH2:24][CH2:25][CH2:26]CC.C([O:32][CH2:33][CH3:34])(=O)C>C(OCCCC)(=O)C.[Cl-].[Zn+2].[Cl-]>[CH3:1][C:2]1([CH2:6][CH2:7][CH2:8][CH:9]([CH3:21])[CH2:10][CH2:11][CH2:12][CH:13]([CH3:20])[CH2:14][CH2:15][CH2:16][CH:17]([CH3:19])[CH3:18])[CH2:3][CH2:4][C:26]2[C:25](=[CH:24][CH:23]=[C:33]([OH:32])[CH:34]=2)[O:22]1 |f:2.3,5.6.7|

Inputs

Step One
Name
1,4-hydroquinone
Quantity
1.1 g
Type
reactant
Smiles
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)OCCCC
Name
Quantity
409 mg
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Two
Name
Quantity
1.48 g
Type
reactant
Smiles
CC(=CCO)CCCC(CCCC(CCCC(C)C)C)C
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)OCCCC
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Four
Name
title compound ( 2 )
Quantity
770 mg
Type
reactant
Smiles
Step Five
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC.C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under heating
ADDITION
Type
ADDITION
Details
After the completion of the dropwise addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction solution was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
under heating for additional 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool
EXTRACTION
Type
EXTRACTION
Details
extracting it twice with ether (100 ml×1; 50 ml×1)
EXTRACTION
Type
EXTRACTION
Details
The combined extract
WASH
Type
WASH
Details
was successively washed with 150 ml of 5% (w/v) aqueous sodium hydroxide solution (one time), 150 ml of water (one time) and 150 ml of saturated aqueous solution of sodium chloride (one time)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilling off the solvent

Outcomes

Product
Name
Type
Smiles
CC1(OC2=CC=C(C=C2CC1)O)CCCC(CCCC(CCCC(C)C)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04906669

Procedure details

To 1.10 g (10.0 mmole) of 1,4-hydroquinone and 409 mg (3.00 mmole) of zinc chloride in 5 ml of butyl acetate there was dropwise added, under nitrogen atmosphere, 1.48 g (5.00 mmole) of 3,7,11,15-tetramethyl-2-hexadecen-1-ol in 5 ml of butyl acetate over one hour while refluxing under heating. After the completion of the dropwise addition, the reaction solution was refluxed under heating for additional 30 minutes, followed by allowing the reaction solution to cool, pouring it into water (100 ml) and extracting it twice with ether (100 ml×1; 50 ml×1). The combined extract was successively washed with 150 ml of 5% (w/v) aqueous sodium hydroxide solution (one time), 150 ml of water (one time) and 150 ml of saturated aqueous solution of sodium chloride (one time), followed by drying over anhydrous magnesium sulfate, distilling off the solvent and subjecting the residue to silica gel column chromatography. Thus, 770 mg (2.0 mmole) of the title compound (2) was recovered from the eluted fractions (eluent:hexane-ethyl acetate (10:1). Yield:40%.
[Compound]
Name
1,4-hydroquinone
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
409 mg
Type
catalyst
Reaction Step One
Quantity
1.48 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
[Compound]
Name
title compound ( 2 )
Quantity
770 mg
Type
reactant
Reaction Step Four
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH2:6][CH2:7][CH2:8][CH:9]([CH3:21])[CH2:10][CH2:11][CH2:12][CH:13]([CH3:20])[CH2:14][CH2:15][CH2:16][CH:17]([CH3:19])[CH3:18])=[CH:3][CH2:4]O.[OH2:22].[CH3:23][CH2:24][CH2:25][CH2:26]CC.C([O:32][CH2:33][CH3:34])(=O)C>C(OCCCC)(=O)C.[Cl-].[Zn+2].[Cl-]>[CH3:1][C:2]1([CH2:6][CH2:7][CH2:8][CH:9]([CH3:21])[CH2:10][CH2:11][CH2:12][CH:13]([CH3:20])[CH2:14][CH2:15][CH2:16][CH:17]([CH3:19])[CH3:18])[CH2:3][CH2:4][C:26]2[C:25](=[CH:24][CH:23]=[C:33]([OH:32])[CH:34]=2)[O:22]1 |f:2.3,5.6.7|

Inputs

Step One
Name
1,4-hydroquinone
Quantity
1.1 g
Type
reactant
Smiles
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)OCCCC
Name
Quantity
409 mg
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Two
Name
Quantity
1.48 g
Type
reactant
Smiles
CC(=CCO)CCCC(CCCC(CCCC(C)C)C)C
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)OCCCC
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Four
Name
title compound ( 2 )
Quantity
770 mg
Type
reactant
Smiles
Step Five
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC.C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under heating
ADDITION
Type
ADDITION
Details
After the completion of the dropwise addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction solution was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
under heating for additional 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool
EXTRACTION
Type
EXTRACTION
Details
extracting it twice with ether (100 ml×1; 50 ml×1)
EXTRACTION
Type
EXTRACTION
Details
The combined extract
WASH
Type
WASH
Details
was successively washed with 150 ml of 5% (w/v) aqueous sodium hydroxide solution (one time), 150 ml of water (one time) and 150 ml of saturated aqueous solution of sodium chloride (one time)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilling off the solvent

Outcomes

Product
Name
Type
Smiles
CC1(OC2=CC=C(C=C2CC1)O)CCCC(CCCC(CCCC(C)C)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.